Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine ring, benzyloxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethyl acetylenedicarboxylate in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives.
Scientific Research Applications
3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Studied for its pharmacological properties, including potential use as an antihypertensive agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Felodipine: A dihydropyridine compound used to manage high blood pressure.
Uniqueness
3,5-DIETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the benzyloxy and methoxy groups, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. These unique features make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H33NO6 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
diethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO6/c1-6-33-27(30)22-16-29(19(3)4)17-23(28(31)34-7-2)26(22)21-13-14-24(25(15-21)32-5)35-18-20-11-9-8-10-12-20/h8-17,19,26H,6-7,18H2,1-5H3 |
InChI Key |
BGSOEIOMLJZHEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC)C(C)C |
Origin of Product |
United States |
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